molecular formula C28H25NO3 B12034373 1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355826-52-7

1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12034373
CAS No.: 355826-52-7
M. Wt: 423.5 g/mol
InChI Key: WKTIUPMGNLXRGZ-UHFFFAOYSA-N
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Description

1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.

    Esterification: The final step involves the esterification of the quinoline derivative with 1-Oxo-1-(p-tolyl)propan-2-yl chloride under acidic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.

    Quinoline-4-carboxylic acid: A simpler derivative used in various chemical syntheses.

    2-Methylquinoline: A basic quinoline derivative with a methyl group at the 2-position.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

355826-52-7

Molecular Formula

C28H25NO3

Molecular Weight

423.5 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C28H25NO3/c1-17-5-10-21(11-6-17)26-16-24(23-15-19(3)9-14-25(23)29-26)28(31)32-20(4)27(30)22-12-7-18(2)8-13-22/h5-16,20H,1-4H3

InChI Key

WKTIUPMGNLXRGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC(C)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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